Lipophilicity Comparison: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline vs. 6-Bromo-2-(trifluoromethyl)quinoline
The target compound exhibits a significantly higher computed lipophilicity (XLogP3) compared to its close analog, 6-bromo-2-(trifluoromethyl)quinoline, which may influence membrane permeability and pharmacokinetic behavior in lead optimization [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 6-Bromo-2-(trifluoromethyl)quinoline (CAS 176722-64-8): XLogP3 = 3.1 |
| Quantified Difference | 0.6 units higher |
| Conditions | Computed by XLogP3 algorithm |
Why This Matters
This difference in lipophilicity can directly impact compound selection for medicinal chemistry campaigns where specific logP ranges are required for optimal cell permeability or metabolic stability.
- [1] PubChem. (2024). 6-(Bromomethyl)-2-(trifluoromethyl)quinoline. CID 15480923. View Source
- [2] PubChem. (2024). 6-Bromo-2-(trifluoromethyl)quinoline. CID 15325795. View Source
